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Executive Summary

Formetorex, chemically known as N-(1-phenylpropan-2-yl)formamide or N-
formylamphetamine, is a substituted amphetamine primarily recognized for its role as a key
intermediate in the Leuckart synthesis of amphetamine.[1] Initially investigated in the 1960s for
its potential as an anorectic agent, Formetorex was never commercially marketed for this or
any other indication. This technical guide provides a comprehensive overview of the discovery,
synthesis, and known chemical and pharmacological properties of Formetorex, with a focus on
data relevant to researchers in organic chemistry and drug development. Due to a scarcity of
direct pharmacological studies on Formetorex, data for the structurally related and
pharmacologically active compound, amphetamine, is provided for reference.

Introduction and Historical Context

The history of Formetorex is intrinsically linked to the development of anorectic drugs and the
synthesis of amphetamines. In the mid-20th century, particularly the 1950s and 1960s, there
was significant interest in developing amphetamine derivatives for appetite suppression.[2] It
was within this context that Formetorex was first described as an anorectic, although it never
reached the market.

The primary significance of Formetorex in modern organic and forensic chemistry lies in its
status as a hallmark intermediate of the Leuckart reaction for amphetamine synthesis.[1] This
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method, favored in clandestine laboratories due to its relative simplicity, involves the reductive
amination of phenyl-2-propanone (P2P). The presence of Formetorex in seized drug samples
can be indicative of the synthetic route employed.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Formetorex is presented in Table 1.

Table 1. Chemical and Physical Properties of Formetorex

Property Value

IUPAC Name N-(1-phenylpropan-2-yl)formamide

Synonyms Formetamide, N-formylamphetamine

Molecular Formula C10H13NO

Molecular Weight 163.22 g/mol

CAS Number 22148-75-0

Appearance Not widely reported, expected to be a solid or oil
Key Functional Groups Amide, Phenyl

Synthesis of Formetorex

The most prevalent method for the synthesis of Formetorex is the Leuckart reaction.[1] This
reaction facilitates the reductive amination of a ketone (phenyl-2-propanone) using formamide

or ammonium formate.

Leuckart Reaction Experimental Protocol

The following is a generalized protocol for the synthesis of Formetorex via the Leuckart
reaction, based on established chemical principles.

Materials:

e Phenyl-2-propanone (P2P)
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e Formamide (or ammonium formate)

e Formic acid (optional, but can improve vyield)

e Hydrochloric acid (for subsequent hydrolysis to amphetamine)

o Sodium hydroxide solution (for basification)

o Diethyl ether or toluene (for extraction)

e Anhydrous sodium sulfate (for drying)

e Round-bottom flask

o Reflux condenser

e Heating mantle

e Separatory funnel

 Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, combine phenyl-2-propanone with an excess of
formamide. Formic acid can be added to the mixture.

» Heating: Heat the mixture under reflux for several hours. Reaction temperatures are typically
high, often exceeding 160°C.[3]

» Formation of Formetorex: The condensation reaction between phenyl-2-propanone and
formamide results in the formation of the N-formylamphetamine (Formetorex) intermediate.

e Hydrolysis to Amphetamine (Optional but common subsequent step):

o After cooling, the reaction mixture containing Formetorex is treated with a strong acid,
such as hydrochloric acid, and heated to hydrolyze the amide bond.[4]
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o The resulting solution is cooled and then basified with a sodium hydroxide solution to a pH

greater than 10. This liberates the amphetamine free base.[4]

o The amphetamine free base is then extracted from the aqueous layer using an organic

solvent like diethyl ether or toluene.[4]

o The combined organic extracts are washed with water and dried over anhydrous sodium
sulfate.[4]

o The solvent is removed using a rotary evaporator to yield the crude amphetamine.[4]

Synthesis Workflow Diagram

The logical flow of the Leuckart synthesis of amphetamine, with Formetorex as a key

intermediate, is depicted in the following diagram.
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Leuckart synthesis of amphetamine via Formetorex.
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Pharmacological Profile

Direct and comprehensive pharmacological studies on Formetorex are scarce in publicly
available literature. Its primary characterization has been as a chemical intermediate.[5]
However, due to its structural similarity to amphetamine, it is presumed to have mild stimulant

properties.

Mechanism of Action

The stimulant effects of amphetamine, and likely Formetorex, are mediated through
interactions with monoamine transporters, specifically the dopamine transporter (DAT) and the
norepinephrine transporter (NET).[6] These compounds can act as competitive inhibitors of
reuptake and can also induce the reverse transport of these neurotransmitters, leading to
increased extracellular concentrations of dopamine and norepinephrine.[7]

Signaling Pathway

The following diagram illustrates the general mechanism of action of amphetamine-like
compounds at a presynaptic terminal.
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Mechanism of monoamine transporter interaction.

Quantitative Pharmacological Data (Amphetamine as a
Reference)

Given the lack of specific data for Formetorex, the following tables summarize the in vitro
binding affinities and functional potencies of amphetamine at key molecular targets.[5] This
information is provided to offer a potential pharmacological context for the structurally similar
Formetorex.

Table 2: Amphetamine Binding Affinity for Monoamine Transporters[5]

Target Species Ki (nM)
Dopamine Transporter (DAT) Human 640
Norepinephrine Transporter

Human 1,800
(NET)
Serotonin Transporter (SERT) Human 38,000
Vesicular Monoamine

Rat 1,300

Transporter 2 (VMAT2)

Table 3: Amphetamine Functional Potency for Monoamine Release[5]

Assay Target Species ECso (nM)
Dopamine Release DAT Rat 24.8
Norepinephrine

NET Rat 7.1
Release
Serotonin Release SERT Rat 1,770

Pharmacokinetic Properties (Amphetamine as a
Reference)
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The pharmacokinetic properties of amphetamine in humans are summarized in Table 4.[5][8] It
is important to note that these values may not be directly applicable to Formetorex.

Table 4: Pharmacokinetic Properties of Amphetamine

Parameter Value Reference
Bioavailability >75% [5]
Time to Peak Plasma ] )

) 3 hours (immediate release) [5]
Concentration (Tmax)
Volume of Distribution (Vd) ~4 L/kg [518]
Plasma Protein Binding <20% [5][8]

o ] 9-11 hours (urine pH
Elimination Half-life (t1/2) [5]
dependent)

Metabolism Hepatic (primarily CYP2D6) [5]
Excretion Renal [5]

Anorectic Effects

While Formetorex was initially investigated for its anorectic properties, quantitative data from
these early studies are not readily available in the current literature. The anorectic effects of
amphetamine and related compounds are well-documented and are believed to be mediated
by their actions on hypothalamic neuropeptide Y (NPY), an orexigenic peptide, as well as their
influence on dopamine and norepinephrine signaling in brain regions associated with feeding
behavior.[9][10][11]

Analytical Methodologies

The identification and quantification of Formetorex are crucial in forensic analysis. Gas
Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography
(HPLC) are standard techniques for this purpose.

GC-MS Analysis Protocol (General)
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Sample Preparation:

Dissolve the sample in a suitable organic solvent (e.g., methanol).

For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

Instrumentation:

Column: A non-polar or medium-polarity capillary column is typically used.

Injector: Splitless injection is often preferred for trace analysis.

Oven Temperature Program: A temperature gradient is employed to ensure good separation.
An initial temperature of 60-80°C, ramped to a final temperature of 250-280°C, is a common
starting point.

Carrier Gas: Helium is typically used.

Mass Spectrometer: Operated in electron ionization (El) mode at 70 eV.

HPLC Analysis Protocol (General)

Sample Preparation:

Dissolve the sample in the mobile phase or a compatible solvent.

Instrumentation:

Column: A reversed-phase column, such as a C18, is frequently used.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic
modifier (e.g., acetonitrile). A gradient elution is often employed.

Detection: UV detection is common due to the presence of the phenyl group. Mass
spectrometric detection (LC-MS) provides greater specificity and sensitivity.

Conclusion
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Formetorex holds a unique position in organic chemistry, not as a therapeutic agent, but as a
critical intermediate in the synthesis of amphetamine. While its own pharmacological profile is
not well-defined, its chemical properties and synthesis are well-understood, particularly in the
context of the Leuckart reaction. For researchers in drug development and forensic science, a
thorough understanding of Formetorex's synthesis and analytical signatures is essential. The
provided data on amphetamine serves as a valuable, albeit indirect, reference for predicting the
potential biological activity of this and related N-substituted amphetamine derivatives. Future
research could focus on elucidating the specific pharmacological and pharmacokinetic profiles
of Formetorex to better understand its potential effects and to aid in its definitive identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Formetorex: A Technical Guide to its Discovery,
Synthesis, and Chemical Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3421634#discovery-and-history-of-formetorex-in-
organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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